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molecular formula C18H19BrN2O5 B8540140 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

Cat. No. B8540140
M. Wt: 423.3 g/mol
InChI Key: HDPKRZLOVLKJHY-UHFFFAOYSA-N
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Patent
US08530470B2

Procedure details

KOH (0.419 L, 4889 mmol) was added portionwise to methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (900 g, 2444 mmol) in water (5 L) at 20° C. over a period of 1 hour. The resulting suspension was stirred at 20° C. for 4 hours until saponification was complete. The reaction was filtered to remove insoluble particles and transferred into a vessel containing water (2 L) (vessel 1). Morpholine (0.639 L, 7333 mmol) was added and agitation continued. 2-chloro-4,6-dimethoxy-1,3,5-triazine (1931 g, 11000 mmol) and water (8 L) was charged to vessel 2 and the temperature adjusted to approximately 7° C., 4-methylmorpholine (134 mL, 1222 mmol) was charged at a rate to maintain the contents at 10° C. and the contents agitated for 4 hours. The contents of vessel 2 was transferred to vessel 1 and agitated at room temperature overnight. DCM (5 L) was then added and the mixture transferred to a 30 litre separator, extracted with a further portion of DCM and the organic extracts combined, dried (Na2SO4) and evaporated to dryness. The solid was stirred in ethyl acetate and filtered to give 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (520 g, 50.3%) as a slightly grey solid. Mass Spectrum: m/z [M+H]+=425.
Name
Quantity
0.419 L
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
0.639 L
Type
reactant
Reaction Step Two
Quantity
1931 g
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Three
Quantity
134 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([C:21](OC)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20].[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1>O.C(Cl)Cl>[Br:3][C:4]1[CH:5]=[C:6]([C:21]([N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.419 L
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
900 g
Type
reactant
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.639 L
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
1931 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Name
Quantity
8 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
134 mL
Type
reactant
Smiles
CN1CCOCC1
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 20° C. for 4 hours until saponification
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble particles
CUSTOM
Type
CUSTOM
Details
transferred into a vessel
ADDITION
Type
ADDITION
Details
containing water (2 L) (vessel 1)
CUSTOM
Type
CUSTOM
Details
adjusted to approximately 7° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the contents at 10° C.
STIRRING
Type
STIRRING
Details
the contents agitated for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The contents of vessel 2 was transferred to vessel
STIRRING
Type
STIRRING
Details
1 and agitated at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with a further portion of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
The solid was stirred in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
YIELD: PERCENTYIELD 50.3%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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